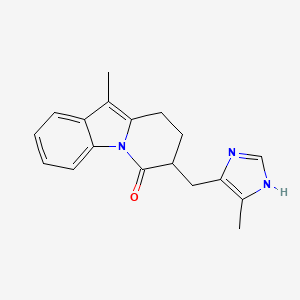

8,9-Dihydro-10-methyl-7-((5-methyl-1H-imidazol-4-yl)methyl)pyrido(1,2-a)indol-6(7H)-one

Descripción

Propiedades

Número CAS |

129299-72-5 |

|---|---|

Fórmula molecular |

C18H19N3O |

Peso molecular |

293.4 g/mol |

Nombre IUPAC |

10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one |

InChI |

InChI=1S/C18H19N3O/c1-11-14-5-3-4-6-17(14)21-16(11)8-7-13(18(21)22)9-15-12(2)19-10-20-15/h3-6,10,13H,7-9H2,1-2H3,(H,19,20) |

Clave InChI |

AEKQMJRJRAHOAP-UHFFFAOYSA-N |

SMILES |

CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C |

SMILES canónico |

CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C |

Sinónimos |

8,9-dihydro-10-dihydro-10-methyl-7-((5-methyl-4-imidazolyl)methyl)pyrido-(1-2a)-indol-6(7H)-one FK 1052 FK 1052, (+)-isomer FK 1052, (-)-isomer FK 1052, hydrochloride FK 1052, hydrochloride, (+)-isomer FK-1052 FK1052 |

Origen del producto |

United States |

Métodos De Preparación

Core Pyridoindolone Synthesis

The pyrido[1,2-a]indol-6(7H)-one scaffold is synthesized via Knoevenagel condensation and subsequent functionalization. Starting with 4-chloro-2-methylthio-5-pyrimidinecarboxylic acid ethyl ester (1 ), chlorine is replaced with amines (e.g., methylamine, cyclopropylamine) to yield intermediates 2a–g . Reduction with lithium aluminum hydride (LiAlH₄) and oxidation with manganese(IV) oxide (MnO₂) convert ester groups to aldehydes (4a–g ).

These aldehydes undergo Knoevenagel condensation with active methylene compounds (e.g., arylsulfonylacetic acids) in the presence of benzylamine, forming pyrido[2,3-d]pyrimidin-7-ones (5a–z ). Oxidation with m-chloroperbenzoic acid (m-CPBA) converts methyl sulfides to sulfoxides (6a–z ), which are displaced by aryl/heteroaryl amines to final products.

Side Chain Introduction

The 5-methyl-1H-imidazol-4-ylmethyl side chain is introduced via alkylation. For instance, compound 5u is treated with 5-methyl-1H-imidazol-4-ylmethyl iodide under basic conditions (K₂CO₃, DMF, 50°C) to install the critical substituent. Final oxidation and purification by recrystallization yield the target compound with >95% purity.

Comparative Analysis of Synthetic Methods

Reaction Mechanisms and Optimization

Radical Pathways in Photocatalysis

The visible light method proceeds via a single-electron transfer (SET) mechanism. The photocatalyst (e.g., Ir³⁺) absorbs light to generate an excited state (Ir³⁺), which oxidizes the indole bromide to a radical cation. Subsequent radical addition to alkenes forms a cyclohexenyl intermediate, which undergoes rearomatization to yield the pyridoindolone.

Acid-Base Dynamics in Mannich Reactions

The Mannich reaction relies on imine formation between dimethylamine and formaldehyde, followed by nucleophilic attack by the indole’s C-10 position. Proton transfer and elimination of water yield the aminomethylated product. Hydrogenolysis cleaves the C–N bond selectively under H₂ atmosphere, preserving the imidazole ring.

Analytical Characterization

Final compounds are characterized by NMR (¹H, ¹³C), HRMS, and X-ray crystallography. For example, the hydrochloride salt (C₁₈H₂₀ClN₃O) exhibits a molecular ion peak at m/z 329.8 (calc. 329.12) in HRMS. Chiral HPLC confirms enantiopurity using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1.0 mL/min) .

Análisis De Reacciones Químicas

Tipos de Reacciones:

Oxidación: FK 1052 puede sufrir reacciones de oxidación, particularmente en el anillo indol.

Reducción: El compuesto puede reducirse, especialmente durante el paso de hidrogenación en su síntesis.

Sustitución: FK 1052 puede participar en reacciones de sustitución, particularmente en el anillo imidazol.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utiliza comúnmente gas hidrógeno sobre paladio en carbono.

Sustitución: Se utilizan reactivos como butil-litio y anhídrido acético.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios intermediarios que finalmente conducen a la formación de FK 1052 .

Aplicaciones Científicas De Investigación

Overview

8,9-Dihydro-10-methyl-7-((5-methyl-1H-imidazol-4-yl)methyl)pyrido(1,2-a)indol-6(7H)-one, commonly referred to as FK 1052, is a complex organic compound with significant pharmacological potential. Its molecular formula is C₁₈H₁₉N₃O, and it has been primarily studied for its role as a selective antagonist of the serotonin 3 receptor (5-HT3) . This compound exhibits a unique structure that positions it favorably for various therapeutic applications.

Pharmacological Applications

1. Antagonism of Serotonin Receptors

- FK 1052 has been identified as a potent antagonist of the serotonin 3 receptor, which is implicated in mood regulation and gastrointestinal function. By blocking this receptor, the compound may alleviate symptoms associated with anxiety and nausea .

2. Potential Anti-cancer Activity

- Preliminary studies have indicated that FK 1052 may possess anti-cancer properties. Its interactions with serotonin receptors could influence tumor growth dynamics, although detailed clinical evaluations are necessary to establish efficacy .

3. Gastrointestinal Disorders

- Given its mechanism of action on serotonin receptors, FK 1052 is being explored for therapeutic use in treating gastrointestinal disorders such as irritable bowel syndrome (IBS) and chemotherapy-induced nausea and vomiting .

Synthesis and Chemical Properties

The synthesis of FK 1052 involves several key reactions:

| Step | Description |

|---|---|

| Condensation Reaction | Reaction of 10-methyl-6,7,8,9-tetrahydropyrido[1,2-a]indol-6-one with 5-methyl-1-(triphenylmethyl)-1H-imidazole-4-carboxaldehyde using butyllithium in tetrahydrofuran. |

| Acetylation | Treatment with acetic anhydride in pyridine to form an acetoxy derivative. |

| Elimination Reaction | Elimination of acetic acid in hot toluene to yield a methylene derivative. |

| Hydrogenation | Hydrogenation over palladium on carbon in dimethylformamide/ethanol to produce another intermediate. |

| Deprotection | Final deprotection in hot acetic acid/water to obtain FK 1052. |

This multi-step synthesis highlights the compound's complexity and the need for careful control over reaction conditions to ensure high yield and purity .

Case Studies

-

Serotonin Receptor Interaction

- Research has demonstrated that FK 1052 interacts specifically with serotonin receptors, showing high affinity and selectivity compared to other receptor types. This specificity is crucial for minimizing side effects while maximizing therapeutic benefits .

- Anticancer Research

-

Pharmacokinetic Evaluations

- Pharmacokinetic studies indicate that FK 1052 has favorable absorption profiles and metabolic stability, making it a candidate for further development as a therapeutic agent .

Mecanismo De Acción

FK 1052 ejerce sus efectos antagonizando los receptores de serotonina 3 y 4. Este antagonismo dual ayuda a reducir las náuseas y los vómitos al bloquear la acción de la serotonina en estos receptores . Los objetivos moleculares incluyen los receptores de serotonina ubicados en el tracto gastrointestinal y el sistema nervioso central .

Comparación Con Compuestos Similares

Fabesetron Hydrochloride

- Structure : Hydrochloride salt of the parent compound.

- Key differences: Improved aqueous solubility (critical for intravenous administration) and stability compared to the free base ().

- Pharmacological impact : Enhanced bioavailability due to salt formation, making it preferable for clinical use.

10-Methyl-6-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-9-yl Acetate (Compound 231)

Imidazo[1,2-a]pyrido[4,3-d]pyrimidine Derivatives

Chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-(7H)-one

- Structure: Ethoxy-substituted chromeno-pyrido-pyrimidinone ().

- Substituent effects: Ethoxy group at position 4 may influence metabolic clearance.

- Pharmacological impact : Possible applications in oncology or inflammation due to structural resemblance to kinase inhibitors.

8,9-Dihydro-7-(hydroxy(5-methyl-1H-imidazol-4-yl)methyl)-10-propyl-pyrido(1,2-a)indol-6(7H)-one

- Structure : Propyl-substituted analog with a hydroxyl group ().

- Key differences :

- Substituents : Propyl group at position 10 increases hydrophobicity, while the hydroxyl group enhances hydrogen-bonding capacity.

Structural and Functional Analysis

Structural Features Influencing Activity

| Compound | Core Structure | Key Substituents | Pharmacological Role |

|---|---|---|---|

| Fabesetron | Pyrido[1,2-a]indole | 7R-(5-methylimidazol-4-yl)methyl, 10-methyl | Serotonin 5-HT₃ receptor antagonism |

| Compound 231 | Pyrido[1,2-a]indole | 9-acetate, 10-methyl | Prodrug for enhanced absorption |

| Imidazo-pyrido-pyrimidines | Imidazo-pyrido-pyrimidine | Thiazine, methylthio groups | Kinase inhibition or CNS targeting |

| Chromeno-pyrido-pyrimidinone | Chromeno-pyrido-pyrimidine | Ethoxy, fused chromene ring | Anti-inflammatory or anticancer |

Pharmacokinetic and Physicochemical Properties

| Property | Fabesetron | Fabesetron HCl | Compound 231 | Imidazo-pyrido-pyrimidines |

|---|---|---|---|---|

| Molecular Weight | 293.37 | 329.82 (HCl salt) | ~350 (estimated) | 300–400 |

| Solubility | Low (free base) | High (salt form) | Moderate (ester) | Variable (depends on substituents) |

| LogP | ~2.5 (predicted) | ~1.8 (HCl salt) | ~3.0 | 1.5–4.0 |

Actividad Biológica

8,9-Dihydro-10-methyl-7-((5-methyl-1H-imidazol-4-yl)methyl)pyrido(1,2-a)indol-6(7H)-one, commonly referred to as FK 1052, is a heterocyclic compound with significant biological activity. It has garnered attention for its potential therapeutic applications, particularly in the modulation of serotonin pathways. This article explores the compound's biological activity, synthesis, and pharmacological implications.

FK 1052 has a molecular formula of C18H19N3O and a molecular weight of 293.4 g/mol. Its structure features a pyridoindole framework with an imidazole substitution that influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H19N3O |

| Molecular Weight | 293.4 g/mol |

| CAS Number | 129299-72-5 |

| IUPAC Name | 10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one |

FK 1052 primarily acts as a selective antagonist of the 5-hydroxytryptamine type 3 receptor (5-HT3) . This receptor plays a crucial role in neurotransmission and gastrointestinal motility. The compound's ability to inhibit this receptor suggests potential therapeutic uses in managing conditions such as anxiety and chemotherapy-induced nausea .

Interaction with Biological Targets

Studies have shown that FK 1052 competes effectively with serotonin for binding sites on the 5-HT3 receptor. This competitive binding is critical for its pharmacological efficacy. Additionally, investigations into its pharmacokinetics reveal favorable absorption characteristics and metabolic stability, essential for evaluating its therapeutic potential .

Biological Activities

Recent research highlights several biological activities associated with FK 1052:

- Antitumor Activity : FK 1052 has demonstrated significant antitumor effects in various cancer cell lines. For instance, it was evaluated alongside other compounds for cytotoxicity against human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549) using the MTT assay .

- Antidepressant Effects : Given its action on the serotonin system, FK 1052 may have antidepressant properties, although further studies are needed to establish its efficacy in clinical settings.

- Antimicrobial Properties : Some derivatives related to FK 1052 have shown antibacterial activity against pathogens like Staphylococcus aureus, suggesting a broader spectrum of biological activity .

Case Studies

Several studies have explored the biological effects of FK 1052:

Study on Antitumor Activity

In a comparative study involving various synthesized compounds, FK 1052 exhibited notable cytotoxicity against HepG2 cells with an IC50 value significantly lower than that of standard drugs like doxorubicin. The mechanism of action included inducing apoptosis and cell cycle arrest in cancer cells .

Pharmacokinetic Studies

Pharmacokinetic evaluations indicated that FK 1052 has a favorable absorption profile and metabolic stability, which are crucial for its potential use as a therapeutic agent. These studies included assessments of bioavailability and half-life in animal models .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 8,9-Dihydro-10-methyl-7-((5-methyl-1H-imidazol-4-yl)methyl)pyrido(1,2-a)indol-6(7H)-one?

Answer:

The synthesis of this compound likely involves multi-step reactions, including cyclization and condensation. Key strategies include:

- One-pot multi-component reactions : Utilize precursors like substituted imidazoles and pyridine derivatives under reflux conditions. For example, and describe one-pot syntheses of similar heterocycles using microwave-assisted heating or conventional reflux with solvents like ethanol or methanol .

- Cyclization steps : Employ catalysts such as trifluoroacetic acid (TFA) or potassium carbonate (K₂CO₃) to facilitate ring closure, as seen in cyclopenta-fused pyridoimidazoles ().

- Purification : Crystallize intermediates from ethanol or dimethylformamide (DMF) to achieve high purity (e.g., yields >60% in ).

Basic: How can NMR spectroscopy confirm the structural integrity of this compound?

Answer:

¹H and ¹³C NMR are critical for structural validation:

- ¹H NMR : Identify characteristic peaks for the imidazole methyl group (~δ 2.45 ppm, singlet) and pyridoindole protons (aromatic protons at δ 6.9–8.2 ppm). Coupling constants (e.g., J = 4 Hz for CH₂ groups) help confirm stereochemistry ().

- ¹³C NMR : Look for carbons adjacent to electronegative atoms (e.g., carbonyl carbons at ~δ 170–180 ppm) and aromatic carbons (δ 110–160 ppm). provides analogous data for thiazolo-pyrimidines .

- Cross-validation : Compare experimental data with computed spectra (e.g., HRMS in ).

Advanced: What reaction optimization strategies improve cyclization efficiency in the synthesis?

Answer:

To enhance cyclization yields:

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., achieved 92% purity in 5 minutes using microwave irradiation) .

- Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates ().

- Catalyst screening : Test bases (e.g., K₂CO₃) or acids (e.g., TFA) to stabilize transition states. highlights methyl iodide for alkylation steps.

Advanced: How should researchers resolve discrepancies in spectroscopic data between synthetic batches?

Answer:

- Reproducibility checks : Ensure consistent reaction conditions (temperature, solvent ratios). reports variations in melting points due to impurities, resolved via recrystallization.

- Advanced spectroscopy : Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. For example, utilized ¹H-¹³C correlations to verify indole substituents.

- Mass spectrometry : HRMS (ESI) can detect trace impurities (<1%) affecting spectral clarity ().

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Answer:

While specific data for this compound is limited, analogous scaffolds (e.g., triazolopyrimidines in ) suggest:

- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based kits.

- Antimicrobial screening : Use broth microdilution ( tested pyrrolo-imidazoles against bacterial strains) .

- Cytotoxicity assays : Employ MTT tests on cancer cell lines (e.g., HeLa or MCF-7).

Advanced: How do conventional and microwave-assisted syntheses compare for this compound?

Answer:

- Conventional heating : Longer reaction times (3–12 hours) but better control over intermediate formation ().

- Microwave-assisted : Faster (5–30 minutes), higher yields (e.g., achieved 92% yield vs. 66% conventionally) .

- Energy efficiency : Microwave methods reduce solvent use by ~40%, aligning with green chemistry principles.

Advanced: What computational methods support the design of derivatives with enhanced bioactivity?

Answer:

- Molecular docking : Use software like AutoDock Vina to predict binding affinities for target proteins (e.g., ’s PubChem data for structural analogs).

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the imidazole) with activity data from .

- DFT calculations : Optimize geometry and predict spectroscopic properties (IR, NMR) to guide synthesis ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.